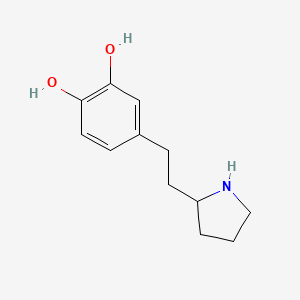
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups (1,2-benzenediol) and a pyrrolidine ring attached via an ethyl chain at the 4-position . It is also known by its systematic name, 4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-benzenediol and 2-pyrrolidineethanol as the primary starting materials.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as pyridine. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in this synthesis include acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzene derivatives .
科学研究应用
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol has several scientific research applications:
作用机制
The mechanism of action of 4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the benzene ring can form hydrogen bonds with active sites of enzymes, modulating their activity . The pyrrolidine ring can interact with receptors, influencing signal transduction pathways .
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the pyrrolidine ring.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups on the benzene ring.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups are para to each other.
Uniqueness
4-(2-(Pyrrolidin-2-yl)ethyl)benzene-1,2-diol is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
属性
CAS 编号 |
596810-83-2 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
4-(2-pyrrolidin-2-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-6-4-9(8-12(11)15)3-5-10-2-1-7-13-10/h4,6,8,10,13-15H,1-3,5,7H2 |
InChI 键 |
VKCKPCZQIRUOCJ-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
规范 SMILES |
C1CC(NC1)CCC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















